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Compound of Interest

Compound Name:
2,3-Bis(Fmoc-amino)propionic

acid

Cat. No.: B13387915

Get Quote

Executive Summary & Chemical Significance
2,3-Bis(Fmoc-amino)propionic acid (commonly referred to as Fmoc-Dap(Fmoc)-OH) is a

highly specialized, unnatural amino acid derivative utilized extensively in Solid-Phase Peptide

Synthesis (SPPS)[1]. Structurally, it features a propionic acid backbone with two primary

amines at the α and β positions, both protected by fluorenylmethyloxycarbonyl (Fmoc) groups.

For drug development professionals and synthetic chemists, this molecule serves a singular,

powerful purpose: architectural branching. Unlike Lysine, which provides a long, flexible 4-

carbon alkyl spacer before its ϵ -amine branching point, diaminopropionic acid (Dap) provides

the shortest possible spacer (a single carbon). This forces the resulting bifurcated peptide

chains into tight spatial proximity. This rigid, high-density clustering is mechanically critical for

the synthesis of multiple antigen peptides (MAPs), compact peptide dendrimers, and

multivalent radiolabeled ligands used in PET imaging[2].

Physicochemical Profile & Hazard Identification
While Fmoc-Dap(Fmoc)-OH is a cornerstone of complex peptide architecture, its handling must

be governed by strict laboratory safety protocols. According to standardized Safety Data
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Sheets (SDS), the compound is not globally classified as a hazardous substance under

GHS/CLP criteria[3]. However, as a fine, reactive powder, it acts as a potential mechanical

irritant[4].

Table 1: Chemical Identity & Physicochemical Properties
Parameter Specification

Chemical Name (S)-2,3-Bis(Fmoc-amino)propionic acid

Common Synonyms
Fmoc-Dap(Fmoc)-OH; N α ,N β -di-Fmoc-L-2,3-

diaminopropionic acid

CAS Number
201473-90-7 (S-isomer) / 145489-09-4

(General)

Molecular Formula C33H28N2O6

Molecular Weight 548.59 g/mol

Appearance White to off-white crystalline powder

Solubility
Soluble in DMF, DMSO, and NMP; Insoluble in

water

Table 2: GHS Hazard Identification & Handling Protocols
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Category Safety Directive / Data

GHS Classification
Not classified as a hazardous substance (No

signal word)[3]

Potential Hazards
May cause mechanical eye irritation or

respiratory tract irritation[4].

PPE Requirements
Nitrile gloves (EN 374), safety goggles, N95/P2

particulate respirator.

Storage Conditions

Store at 2–8°C. Keep container tightly closed in

a dry, well-ventilated place away from strong

oxidizing agents.

Disposal

Dissolve in a combustible solvent and process

via a chemical incinerator equipped with an

afterburner[4].

Emergency Response & Triage Logic
In the event of accidental exposure, a self-correcting triage protocol must be initiated to

mitigate irritation. The logic flow below outlines the field-proven response mechanism for

handling exposure to Fmoc-protected amino acid powders[4].
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Accidental Exposure
(Fmoc-Dap(Fmoc)-OH Powder)

Inhalation
Move to Fresh Air

Skin Contact
Wash with Soap & Water

Eye Contact
Rinse 15+ mins

Symptom Evaluation
(Irritation persists?)

Seek Medical Attention

Yes

Click to download full resolution via product page

Emergency response and triage protocol for accidental chemical exposure.

Experimental Workflow: Dendrimer Branching via
SPPS
The true value of Fmoc-Dap(Fmoc)-OH lies in its application. The following protocol details the

methodology for incorporating this building block into a growing peptide chain to create a

bifurcated dendrimer.

Scientific Causality: The coupling of Fmoc-Dap(Fmoc)-OH is inherently sterically hindered due

to the presence of two bulky Fmoc groups on adjacent carbons. Therefore, standard coupling

reagents (like DIC/HOBt) are insufficient. We mandate the use of HATU, a highly reactive

uronium salt, to drive the acylation to completion and prevent epimerization.

Step-by-Step Methodology
Resin Preparation & Swelling:
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Suspend the peptide-bound resin (containing a free N-terminal amine) in

Dimethylformamide (DMF) for 30 minutes to maximize the accessibility of reactive sites

within the polymer matrix.

Activation & Coupling:

Prepare a solution of Fmoc-Dap(Fmoc)-OH (3.0 equivalents relative to resin loading) and

HATU (2.9 equivalents) in DMF.

Add N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents) to the solution to initiate the

formation of the active ester.

Add the activated mixture to the resin and agitate for 2 hours at room temperature.

Self-Validating Check (Kaiser Test):

Wash the resin thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

Perform a Kaiser test. Logic: A negative result (yellow beads/solution) confirms the

complete acylation of the primary amines. A positive result (blue) dictates a mandatory re-

coupling step.

Dual Fmoc Deprotection:

Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15

minutes.

Mechanistic Insight: Piperidine acts as a base to abstract the acidic proton on the fluorene

ring, initiating a β -elimination mechanism[1]. Because two Fmoc groups are being

removed simultaneously, the extended second treatment ensures total deprotection.

Spectrophotometric Validation:

Collect the deprotection washings and measure UV absorbance at 301 nm. The presence

of the dibenzofulvene-piperidine adduct confirms successful deprotection.

Bifurcated Chain Elongation:
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The resin now possesses two reactive primary amines per original chain. Subsequent

amino acid couplings will now build two identical peptide branches simultaneously.

Peptide Resin
(Free N-terminus)

Coupling Reaction
Fmoc-Dap(Fmoc)-OH + HATU/DIPEA

DMF Wash &
Kaiser Test (Negative)

Dual Fmoc Deprotection
(20% Piperidine in DMF)

DMF Wash &
UV Monitor (301 nm)

Bifurcated Chain Growth
(Two Free Amines)

Click to download full resolution via product page

Workflow for generating bifurcated peptide dendrimers using Fmoc-Dap(Fmoc)-OH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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